Gluconic acid, phenylhydrazide
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Overview
Description
Gluconic acid, phenylhydrazide is a chemical compound with the molecular formula C12H18N2O6 It is a derivative of gluconic acid, where the hydroxyl groups are replaced by phenylhydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconic acid, phenylhydrazide can be synthesized through the reaction of gluconic acid with phenylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of gluconic acid with phenylhydrazine under controlled conditions. The process may include steps such as solvent recovery, purification, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gluconic acid, phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Gluconic acid, phenylhydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of gluconic acid, phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Gluconic acid: The parent compound, which lacks the phenylhydrazide groups.
Phenylhydrazine: A related compound with similar functional groups but different overall structure.
Uniqueness
Gluconic acid, phenylhydrazide is unique due to the presence of both gluconic acid and phenylhydrazide moieties in its structure
Biological Activity
Gluconic acid, phenylhydrazide is a compound derived from gluconic acid and phenylhydrazine. This compound has garnered interest in various fields due to its potential biological activities, including antioxidant properties, effects on metabolic pathways, and implications in cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.
Gluconic acid is a natural organic compound produced through the oxidation of glucose. It exists in various forms, including glucono-δ-lactone, which can further react with phenylhydrazine to form this compound. The synthesis typically involves the reaction of gluconic acid with phenylhydrazine under acidic conditions, leading to the formation of the hydrazone derivative.
Antioxidant Properties
Gluconic acid and its derivatives have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that phenylhydrazine can induce oxidative damage in erythrocytes, while compounds like oleic acid can ameliorate these effects through their antioxidant mechanisms .
Metabolic Effects
Gluconic acid influences various metabolic pathways. It has been observed to alter the metabolic characteristics of tumor tissues by blocking citrate uptake, which could inhibit tumor growth . Additionally, microbial fermentation processes have been utilized to produce gluconic acid and its derivatives from glucose hydrolysates, indicating its relevance in metabolic engineering and biotechnology .
Case Studies
- Tumor Growth Inhibition : A study by Mycielska et al. (2019) explored the effects of gluconate on tumor cells. The findings suggested that gluconate could inhibit tumor growth by interfering with metabolic pathways related to citrate uptake .
- Oxidative Stress Mitigation : Research highlighted the protective effects of oleic acid against phenylhydrazine-induced oxidative damage in red blood cells. This study demonstrated how derivatives of gluconic acid could play a role in mitigating oxidative stress through enzymatic activity modulation .
Toxicological Considerations
The safety profile of gluconic acid and its derivatives has been assessed in various studies. For example, the LD50 (lethal dose for 50% of the population) for potassium gluconate was found to be 6060 mg/kg in Wistar rats, suggesting a relatively low toxicity level . Long-term studies have indicated no significant toxicological effects associated with repeated doses of gluconates.
Research Findings Summary Table
Properties
CAS No. |
24758-68-7 |
---|---|
Molecular Formula |
C12H18N2O6 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20) |
InChI Key |
BOJPTTLENHUOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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